molecular formula C11H17Br B13165284 3-(Bromomethyl)-3-cyclobutylbicyclo[3.1.0]hexane

3-(Bromomethyl)-3-cyclobutylbicyclo[3.1.0]hexane

Cat. No.: B13165284
M. Wt: 229.16 g/mol
InChI Key: BYLJKMVJJLZYIT-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-3-cyclobutylbicyclo[310]hexane is a bicyclic compound characterized by a unique structure that includes a bromomethyl group attached to a cyclobutyl ring, which is fused to a bicyclo[310]hexane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-3-cyclobutylbicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method utilizes an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields for a broad range of cyclopropene and cyclopropylaniline derivatives .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced photochemical techniques and catalysts to ensure high efficiency and yield. The scalability of these methods is crucial for industrial applications, and ongoing research aims to optimize these processes for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-3-cyclobutylbicyclo[3.1.0]hexane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

    Cycloaddition Reactions: The bicyclic structure allows for unique cycloaddition reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various derivatives depending on the nucleophile employed.

Scientific Research Applications

3-(Bromomethyl)-3-cyclobutylbicyclo[3.1.0]hexane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-3-cyclobutylbicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new bonds and the modification of molecular structures. The bicyclic framework provides rigidity and stability, which can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Bromomethyl)-3-cyclobutylbicyclo[3.1.0]hexane is unique due to its specific combination of a bromomethyl group and a cyclobutyl ring fused to a bicyclo[3.1.0]hexane framework. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H17Br

Molecular Weight

229.16 g/mol

IUPAC Name

3-(bromomethyl)-3-cyclobutylbicyclo[3.1.0]hexane

InChI

InChI=1S/C11H17Br/c12-7-11(10-2-1-3-10)5-8-4-9(8)6-11/h8-10H,1-7H2

InChI Key

BYLJKMVJJLZYIT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2(CC3CC3C2)CBr

Origin of Product

United States

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